molecular formula C9H7N5OS B4538891 6-(1H-tetrazol-1-yl)-2H-1,4-benzothiazin-3(4H)-one

6-(1H-tetrazol-1-yl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B4538891
M. Wt: 233.25 g/mol
InChI Key: LNNFWMFFVIPPQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including analogs similar to the compound , involves methods such as alkylation and subsequent cyclization of N-alkyl derivatives, starting from corresponding formazans. These methods enable the creation of compounds with potential antioxidant activities and electrochemical properties (Fedorchenko et al., 2020). Another synthesis approach involves the use of CuI nanoparticle catalysis for C–S, C–N bond formation, demonstrating a practical method for creating heterocyclic compounds (Guo et al., 2018).

Molecular Structure Analysis

The molecular structure of related tetrazine and benzothiazine compounds has been elucidated through techniques like 1H NMR, MS, elemental analysis, and X-ray diffraction, revealing detailed insights into their crystalline forms and molecular arrangements. For instance, nitrogen-rich tetrazines exhibit high densities and good thermal stabilities due to intramolecular hydrogen bonds (Pan et al., 2007).

Chemical Reactions and Properties

Benzothiazinones undergo various chemical reactions, including interactions with hydrazonoyl halides to synthesize compounds with antimicrobial activities. The reactions often involve cyclization and substitution processes that lead to the creation of structurally diverse molecules (Abdelhamid et al., 2008).

Physical Properties Analysis

The physical properties of benzothiazinones and their derivatives, such as densities and thermal stabilities, are influenced by their molecular structure. The presence of tetrazole and benzothiazinone moieties contributes to significant thermal stability and density, factors critical for their potential applications in materials science (Pan et al., 2007).

Chemical Properties Analysis

The chemical properties, including electrochemical behavior and antioxidant activity, of benzothiazinone derivatives are noteworthy. Studies show that these compounds exhibit varied electrochemical properties and possess potential antioxidant activities, indicative of their reactivity and ability to stabilize oxidative processes (Fedorchenko et al., 2020).

properties

IUPAC Name

6-(tetrazol-1-yl)-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS/c15-9-4-16-8-2-1-6(3-7(8)11-9)14-5-10-12-13-14/h1-3,5H,4H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNFWMFFVIPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-tetrazol-1-yl)-2H-1,4-benzothiazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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